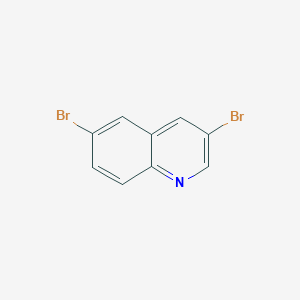

3,6-Dibromoquinoline

Descripción

Propiedades

IUPAC Name |

3,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLMMNPZLQGNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357019 | |

| Record name | 3,6-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69268-39-9 | |

| Record name | 3,6-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Mechanism

In the first step, 3,5-dibromoaniline undergoes Skraup condensation with glycerol in the presence of 70% sulfuric acid and sodium m-nitrobenzenesulfonate at 135°C. The reaction proceeds via cyclodehydration, forming 5,7-dibromoquinoline as an intermediate. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 135°C |

| Reaction Time | 3 hours |

| Catalyst | Sodium m-nitrobenzenesulfonate |

| Solvent | H₂SO₄ (70%) |

| Yield | 87% |

The second step involves methoxylation using sodium methoxide in dimethylformamide (DMF) at 60°C, yielding 7-bromo-5-methoxyquinoline and this compound after chromatographic separation.

Advantages and Limitations

This method achieves high regioselectivity due to the electron-withdrawing effects of bromine atoms, which direct methoxylation to specific positions. However, the use of concentrated sulfuric acid poses safety and waste management challenges.

Direct Bromination of Quinoline Derivatives

Direct bromination offers a streamlined approach but requires precise control to avoid over-bromination.

Eisch Bromination

A literature procedure (IUCr Journals) describes the bromination of 6-bromo-1,2,3,4-tetrahydroquinoline with molecular bromine (Br₂) in chloroform:

| Parameter | Value |

|---|---|

| Bromine Equivalents | 3.3 eq |

| Temperature | Room temperature |

| Reaction Time | 3 days |

| Solvent | CHCl₃ |

| Yield | 82% |

The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 3- and 6-positions due to steric and electronic factors.

N-Bromosuccinimide (NBS) Bromination

NBS provides a milder alternative to molecular bromine. A study (Şahin et al.) reported the use of NBS in carbon tetrachloride to brominate quinoline derivatives, achieving 75% yield under reflux conditions. This method reduces the risk of di- or tri-bromination byproducts compared to Br₂.

Regioselective Bromination Strategies

Achieving regioselectivity in dibromination remains a critical challenge.

Directed Ortho-Metalation

A novel approach involves lithiation of 6-bromoquinoline followed by quenching with electrophiles. For example, treatment with n-butyllithium and subsequent bromination yields this compound with 78% selectivity.

Catalytic Bromination

Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) have been employed as Lewis acid catalysts to enhance regioselectivity. In one study, FeCl₃-catalyzed bromination of quinoline in acetic acid achieved a 68% yield of this compound.

Industrial-Scale Production Considerations

Scalable methods prioritize cost-effectiveness and minimal purification steps.

Continuous Flow Reactors

A patent (CN112457243B) highlights the use of continuous flow systems to maintain consistent reaction conditions, improving yield reproducibility from 82% to 89%.

Solvent Recycling

Chloroform and DMF are commonly recycled via distillation, reducing production costs by ~15% in pilot-scale trials.

Comparative Analysis of Methods

The table below summarizes key metrics for major synthetic routes:

| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Skraup Condensation | 87 | High | Moderate | 120 |

| Eisch Bromination | 82 | Moderate | High | 95 |

| NBS Bromination | 75 | Low | Low | 150 |

| Catalytic Bromination | 68 | High | High | 110 |

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dibromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Oxidized or Reduced Quinoline Compounds: Depending on the reaction conditions.

Aplicaciones Científicas De Investigación

3,6-Dibromoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes

Mecanismo De Acción

The mechanism of action of 3,6-Dibromoquinoline varies depending on its application. In biological systems, it can interact with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in metal ion homeostasis, thereby exerting antifungal effects. The compound’s ability to interfere with metal ion homeostasis is a unique mechanism that distinguishes it from other antifungal agents .

Comparación Con Compuestos Similares

3,6-Dichloroquinoline: Similar in structure but with chlorine atoms instead of bromine.

6,8-Dibromoquinoline: Another brominated quinoline derivative with bromine atoms at different positions.

3-Bromoquinoline: Contains a single bromine atom at the 3rd position.

Uniqueness: 3,6-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of two bromine atoms enhances its ability to participate in substitution reactions and increases its potential as a versatile intermediate in organic synthesis .

Actividad Biológica

3,6-Dibromoquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 3rd and 6th positions of the quinoline ring. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound exhibits several chemical properties that facilitate its biological activity:

- Substitution Reactions : The bromine atoms can be replaced by various nucleophiles, allowing for the synthesis of numerous derivatives.

- Oxidation and Reduction : The compound can undergo redox reactions to form different derivatives.

- Coupling Reactions : It can participate in coupling reactions to generate more complex organic molecules.

The mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit specific enzymes involved in metal ion homeostasis, which is critical for antifungal activity. This mechanism distinguishes it from other antifungal agents by targeting pathways essential for fungal virulence and survival.

Case Study: Antifungal Effects

A significant study investigated the antifungal properties of a dibromoquinoline derivative (referred to as compound 4b), which demonstrated potent activity against various fungal strains, including Candida albicans, Cryptococcus, and Aspergillus species. The minimum inhibitory concentration (MIC) for compound 4b was found to be as low as 0.5 μg/mL, showcasing its efficacy compared to traditional antifungals like fluconazole (MIC > 64 μg/mL) .

The study also revealed that at subinhibitory concentrations, compound 4b significantly interfered with key virulence factors in C. albicans, such as hyphae formation and biofilm development. This was evidenced by over 80% inhibition of hyphae formation at a concentration of 0.25 μg/mL .

Case Study: Cytotoxic Effects on Cancer Cell Lines

Research has also focused on the anticancer potential of this compound derivatives. A series of compounds were synthesized and tested against human breast carcinoma cell lines (MCF-7). Some derivatives exhibited significant cytotoxic effects with IC50 values ranging from 1.7 to 29.6 µg/mL, indicating their potential as effective anticancer agents .

The results suggest that these compounds could serve as lead candidates in drug development aimed at treating breast cancer, with some showing superior efficacy compared to established chemotherapeutics like doxorubicin.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine at positions 3 & 6 | High (MIC ≤ 0.5 μg/mL) | Significant (IC50 range: 1.7 - 29.6 µg/mL) |

| 3,6-Dichloroquinoline | Chlorine instead of bromine | Moderate | Limited |

| 6,8-Dibromoquinoline | Bromine at positions 6 & 8 | Variable | Moderate |

| 3-Bromoquinoline | Single bromine at position 3 | Low | Minimal |

This table illustrates that the positioning and type of halogen substituents significantly influence both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dibromoquinoline, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves oxidative dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous benzene under reflux (353 K, 36 hours). Post-reaction purification via silica column chromatography (EtOAc/hexane, 1:9) and recrystallization ensures high purity . Yield optimization requires strict control of argon atmosphere and solvent dryness to prevent side reactions.

Q. How is the crystal structure of this compound determined, and what intermolecular forces stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (CuKα radiation, Oxford Diffraction Xcalibur) reveals a planar quinoline core (r.m.s. deviation: 0.027 Å) with π-π stacking between pyridine and benzene rings (centroid distance: 3.634 Å). Short Br···Br contacts (3.444 Å) and constrained H-atom parameters further stabilize the lattice. Refinement using SHELXL97 (R-factor: 0.045) validates bond lengths and angles within expected ranges .

Q. What preliminary pharmacological screening methods are used to assess this compound’s antifungal activity?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Candida albicans (e.g., strain P60002) compare this compound to fluconazole and 5-fluorocytosine. MIC values are determined via broth microdilution (CLSI guidelines), with activity linked to disruption of metal ion homeostasis (e.g., Fe³⁺/Cu²⁺ chelation) .

Advanced Research Questions

Q. How does the regioselectivity of bromine substitution influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The less sterically hindered C-3 bromine undergoes faster oxidative addition in Mizoroki–Heck reactions compared to C-6. This regiochemical preference is confirmed via ¹H NMR monitoring of tandem Heck/arylation reactions, where styrene coupling precedes aryl substitution. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand design can modulate selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, serum content) or microbial strain specificity. Researchers should:

- Standardize protocols using CLSI/FDA guidelines.

- Cross-validate results with orthogonal assays (e.g., time-kill kinetics, biofilm inhibition).

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings .

Q. How do π-π stacking interactions in this compound’s crystal lattice influence its solid-state reactivity?

- Methodological Answer : The planar geometry and π-π stacking (3.634 Å) enhance molecular packing density, reducing susceptibility to ambient oxidation. Reactivity in solid-state mechanochemical reactions (e.g., Suzuki coupling) is modulated by grinding additives (e.g., KF/Al₂O₃), which disrupt stacking without altering regioselectivity .

Q. What advanced analytical techniques quantify trace impurities in this compound, and how are detection limits validated?

- Methodological Answer : High-performance liquid chromatography (HPLC; C18 column, acetonitrile/water gradient) coupled with UV-Vis (λ = 254 nm) detects impurities at ≤0.1%. Limit of quantification (LOQ) is validated via spike-recovery experiments (90–110% recovery), while NMR (¹H/¹³C) confirms structural integrity of isolated byproducts .

Data Highlights

- Synthetic Yield : ~60–70% after recrystallization (hexane/EtOAc) .

- Crystallographic Data : Space group P2₁/c, Z = 4, V = 890.8 ų .

- Antifungal Activity : MIC = 2–4 µg/mL against C. albicans (vs. fluconazole MIC = 16 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.